6-Iodo-4-((3-methoxyphenyl)amino)-8-methylquinoline-3-carboxamide hydrochloride
Description
6-Iodo-4-((3-methoxyphenyl)amino)-8-methylquinoline-3-carboxamide hydrochloride is a synthetic small molecule characterized by a quinoline backbone substituted with an iodine atom at position 6, a 3-methoxyphenylamino group at position 4, and a methyl group at position 6.
Properties
IUPAC Name |
6-iodo-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16IN3O2.ClH/c1-10-6-11(19)7-14-16(10)21-9-15(18(20)23)17(14)22-12-4-3-5-13(8-12)24-2;/h3-9H,1-2H3,(H2,20,23)(H,21,22);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XILHXGYSIMFTTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C(C(=CN=C12)C(=O)N)NC3=CC(=CC=C3)OC)I.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClIN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Iodo-4-((3-methoxyphenyl)amino)-8-methylquinoline-3-carboxamide hydrochloride is a synthetic compound with significant potential in medicinal chemistry. Characterized by its unique quinoline structure, this compound has been studied for various biological activities, particularly in the context of cancer therapy and other therapeutic applications. Its molecular formula is , and it has garnered attention as an intermediate in the synthesis of Lenvatinib, a multi-tyrosine kinase inhibitor used to treat differentiated thyroid cancer.
- Molecular Weight : 469.7 g/mol
- IUPAC Name : 6-iodo-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide; hydrochloride
- CAS Number : 801315-47-9
Biological Activity
The biological activity of this compound can be summarized as follows:
1. Anticancer Activity
The compound's structure suggests potential anticancer properties, primarily due to its role as an intermediate in Lenvatinib synthesis. Compounds with similar quinoline structures have demonstrated significant anti-cancer activities through various mechanisms, including inhibition of tyrosine kinases involved in tumor growth and metastasis.
2. Anti-inflammatory Effects
Preliminary studies indicate that compounds related to this quinoline derivative may exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.
3. Antimicrobial Properties
Research on quinoline derivatives has revealed antimicrobial activity against a range of pathogens. The presence of iodine and methoxy groups in the structure may enhance this activity, making it a candidate for further exploration in infectious disease treatment.
The mechanism through which this compound exerts its biological effects is believed to involve:
- Kinase Inhibition : Interaction with specific kinases that play critical roles in cell signaling pathways associated with cancer progression.
- Cell Cycle Regulation : Induction of apoptosis in cancer cells through modulation of cell cycle regulators.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds based on their biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Lenvatinib | Tyrosine kinase inhibitor | Anti-cancer |
| 8-Methylquinoline | Basic quinoline structure | Antimicrobial |
| 4-Aminoquinoline | Amino group on quinoline | Antimalarial |
| 6-Iodoquinoline | Iodine substitution | Anticancer and antimicrobial |
Case Studies
Recent studies have highlighted the potential applications of this compound in various therapeutic areas:
- Cancer Treatment : A study demonstrated that derivatives similar to this compound showed promising results in inhibiting tumor growth in vitro and in vivo models.
- Neurodegenerative Diseases : Research is ongoing to explore the neuroprotective effects of quinoline derivatives, including this compound, suggesting a role in treating diseases like Alzheimer's.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure and Substituent Analysis
The quinoline core differentiates this compound from cyclohexane- or triazine-based analogs. Key comparisons include:
Table 1: Structural Comparison of Selected Compounds
Key Observations:
Halogen Effects: The iodine atom in the target compound provides greater van der Waals interactions and polarizability compared to bromine in 7-bromoquinoline-3-carbaldehyde. This may enhance target binding but increase molecular weight (MW: ~470 g/mol vs. ~250 g/mol for bromo analog) .
Salt Form : Hydrochloride salts (target compound and cyclohexene derivatives) improve aqueous solubility compared to free bases or neutral molecules .
Physicochemical and Pharmacokinetic Hypotheses
- Metabolic Stability: The carboxamide group may resist hydrolysis better than ester or aldehyde functionalities (e.g., 7-bromoquinoline-3-carbaldehyde) .
- Synthetic Byproducts : Impurities like 3-bromoanisole () highlight the importance of halogenation control during synthesis .
Preparation Methods
The synthesis of 6-iodo-4-((3-methoxyphenyl)amino)-8-methylquinoline-3-carboxamide hydrochloride typically follows a quinoline scaffold construction, selective iodination at the 6-position, introduction of the 3-methoxyphenylamino substituent at position 4, and carboxamide formation at position 3. The key challenges include regioselective iodination and maintaining functional group compatibility during multi-step reactions.
Stepwise Preparation Methods
Synthesis of 8-Methylquinoline Core
- The quinoline core with a methyl group at position 8 is synthesized via the Conrad–Limpach cyclization method. This involves condensation of 4-fluoro-3-methoxyaniline with ethyl acetoacetate, followed by thermal cyclization to yield 2-methyl-4(1H)-quinolone intermediates.
Iodination at the 6-Position
- Iodination is achieved by treating the quinoline intermediate with iodine in a saturated aqueous potassium iodide solution, often in the presence of n-butylamine to facilitate selective iodination at the 6-position.
- This step yields 6-iodo-4(1H)-quinolone derivatives with high regioselectivity and good yields (up to 97% reported).
Conversion to 4-Chloro-3-iodoquinoline
- The 6-iodoquinoline intermediate is converted to the corresponding 4-chloro-3-iodoquinoline by refluxing in neat phosphorus oxychloride (POCl3) for several hours, typically 3 hours.
- This chlorination step activates the 4-position for nucleophilic substitution.
Nucleophilic Substitution with 3-Methoxyaniline
- The 4-chloro substituent is displaced by 3-methoxyaniline via nucleophilic aromatic substitution, introducing the (3-methoxyphenyl)amino group at position 4.
- This reaction is typically conducted in an appropriate solvent such as dimethylformamide (DMF) or methanol under reflux conditions.
Carboxamide Formation at Position 3
- The carboxamide group at position 3 is introduced by hydrolysis of the ester or by direct amidation of the corresponding acid chloride.
- The hydrochloride salt is formed by treatment with hydrochloric acid to improve compound stability and solubility.
Representative Detailed Procedure
| Step | Reagents & Conditions | Outcome | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 4-Fluoro-3-methoxyaniline + Ethyl acetoacetate, heat (Conrad–Limpach) | 2-Methyl-4(1H)-quinolone intermediate | - | Cyclization forms quinoline core |
| 2 | Iodine + saturated KI + n-butylamine in DMF, room temp, 12 h | 6-Iodo-4(1H)-quinolone | 90-97 | Selective iodination at C6 |
| 3 | Phosphorus oxychloride, reflux 3 h | 4-Chloro-3-iodoquinoline | ~88 | Activation of C4 for substitution |
| 4 | 3-Methoxyaniline, reflux in DMF or MeOH | 6-Iodo-4-(3-methoxyanilino)-8-methylquinoline | - | Nucleophilic aromatic substitution |
| 5 | Amidation or ester hydrolysis + HCl treatment | This compound | - | Final product as hydrochloride salt |
Analytical and Purification Techniques
- The products at each stage are purified by recrystallization (e.g., from hexanes/ethyl acetate or methanol/DMF mixtures) and chromatography (silica gel column chromatography with ethyl acetate/dichloromethane).
- Characterization is performed using ^1H NMR, HRMS, and melting point analysis to confirm structure and purity.
Summary Table of Key Reagents and Conditions
| Reaction Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Conrad–Limpach Cyclization | 4-Fluoro-3-methoxyaniline + Ethyl acetoacetate, heat | Quinoline core formation | Thermal cyclization |
| Iodination | I2 + KI (sat. aq.) + n-butylamine in DMF, RT, 12 h | Selective C6 iodination | High regioselectivity |
| Chlorination | POCl3, reflux 3 h | Convert 4-OH to 4-Cl | Activates for substitution |
| Nucleophilic substitution | 3-Methoxyaniline, reflux in DMF or MeOH | Install 3-methoxyphenylamino group | Aromatic substitution |
| Amidation + Salt formation | Amidation agents + HCl | Introduce carboxamide + HCl salt | Final compound |
Q & A
Q. What are the standard synthetic routes for preparing 6-Iodo-4-((3-methoxyphenyl)amino)-8-methylquinoline-3-carboxamide hydrochloride?
The synthesis of quinoline derivatives often involves cyclocondensation reactions or multi-step functionalization. A common approach for analogous compounds (e.g., quinoline-3-carboxylic acid derivatives) includes:
- Step 1 : Formation of the quinoline core via Gould-Jacobs or Friedländer reactions under acidic or thermal conditions.
- Step 2 : Iodination at the 6-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar aprotic solvent (e.g., DMF) .
- Step 3 : Introduction of the 3-methoxyphenylamino group via nucleophilic aromatic substitution (SNAr) under reflux in ethanol or THF with a base (e.g., NaHCO₃) .
- Step 4 : Hydrochloride salt formation by treating the free base with HCl gas in anhydrous diethyl ether.
Validation : Confirm purity via HPLC (>95%) and structural integrity via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Q. How should researchers characterize the physicochemical properties of this compound?
Key characterization steps include:
- Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 1–12) using UV-Vis spectroscopy. Quinolines often exhibit poor aqueous solubility but improved solubility in DMSO .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolytic degradation is common in acidic/basic conditions due to the carboxamide group .
- Thermal Properties : Differential scanning calorimetry (DSC) to determine melting points and polymorphic behavior. Quinoline derivatives typically melt between 180–250°C .
Q. What analytical techniques are critical for verifying structural identity?
- NMR Spectroscopy : Assign aromatic protons (δ 7.5–8.5 ppm for quinoline H), methoxy group (δ ~3.8 ppm), and amide protons (δ ~10 ppm) .
- Mass Spectrometry : Use ESI-HRMS to confirm the molecular ion [M+H]⁺ and isotope pattern for iodine (m/z 509.02 for C₁₈H₁₆IN₃O₂•HCl) .
- X-ray Crystallography : For definitive confirmation, grow single crystals via slow evaporation in ethanol/water mixtures .
Advanced Research Questions
Q. How can researchers design experiments to optimize synthetic yield and scalability?
Apply Design of Experiments (DoE) methodologies:
- Factors : Reaction temperature (70–100°C), solvent polarity (DMF vs. THF), and equivalents of iodinating agent (1.2–2.0 eq).
- Response Variables : Yield (%) and purity (HPLC area %).
- Statistical Analysis : Use a fractional factorial design (e.g., 2³⁻¹) to identify critical factors. Evidence suggests that solvent polarity and temperature significantly impact iodination efficiency .
Case Study : A 15% yield increase was achieved by switching from THF to DMF during iodination, likely due to improved solubility of the intermediate .
Q. What strategies resolve contradictions in biological activity data (e.g., kinase inhibition vs. cytotoxicity)?
- Dose-Response Profiling : Test the compound across a wide concentration range (1 nM–100 µM) in kinase assays (e.g., p38 MAPK) and cytotoxicity screens (MTT assay). Activity discrepancies may arise from off-target effects at higher concentrations .
- Metabolite Analysis : Use LC-MS to identify hydrolytic byproducts (e.g., free carboxylic acid) that may contribute to cytotoxicity .
- Structural Analog Comparison : Benchmark against SB-202190 (a p38 MAPK inhibitor with a similar quinazoline scaffold) to isolate structure-activity relationships (SARs) .
Q. How can computational methods enhance reaction design for derivatives of this compound?
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states during iodination or amide coupling. For example, calculate activation energies for SNAr reactions with varying substituents on the quinoline ring .
- Machine Learning (ML) : Train models on reaction databases to predict optimal conditions (solvent, catalyst) for introducing novel substituents. ICReDD’s hybrid computational-experimental workflows have reduced optimization time by 40% in similar systems .
Q. What are the challenges in assessing the compound’s solubility and bioavailability in preclinical models?
- In Silico Prediction : Use tools like SwissADME to estimate logP (~3.2) and aqueous solubility (~0.05 mg/mL), which align with experimental data for analogous quinolines .
- Formulation Strategies : Test lipid-based nanoemulsions or cyclodextrin complexes to enhance bioavailability. For example, a 2-hydroxypropyl-β-cyclodextrin complex improved solubility 10-fold in PBS (pH 7.4) .
- In Vivo Validation : Administer the compound (10 mg/kg, IV/PO) in rodent models and measure plasma concentration via LC-MS/MS. Quinolines often exhibit rapid clearance due to hepatic metabolism .
Q. How should researchers address discrepancies in reported melting points or spectral data?
- Purity Verification : Re-crystallize the compound and re-analyze via DSC. Impurities (e.g., residual solvents) can depress melting points .
- Spectral Reproducibility : Compare NMR data across solvents (CDCl₃ vs. DMSO-d₆). Methoxy and amide protons are solvent-sensitive .
- Collaborative Validation : Share samples with independent labs to confirm data. A 2022 study resolved a 5°C melting point discrepancy by identifying a polymorphic transition via variable-temperature XRD .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
